molecular formula C22H14FN3 B6509063 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-49-8

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509063
CAS No.: 901263-49-8
M. Wt: 339.4 g/mol
InChI Key: VVJFTMYBGYPDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique structural features, which include a pyrazoloquinoline core fused with fluorophenyl and phenyl groups.

Mechanism of Action

Target of Action

The primary targets of 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry . .

Mode of Action

The mode of action of this compound is also not well-defined. As a quinoline derivative, it may interact with its targets in a manner similar to other quinoline-based compounds. For instance, some quinolines are known to inhibit protein kinases . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-fluorobenzaldehyde and phenylhydrazine can lead to the formation of an intermediate hydrazone, which can then undergo cyclization to form the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines .

Scientific Research Applications

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFTMYBGYPDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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